molecular formula C17H13NO4S B7728267 (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B7728267
M. Wt: 327.4 g/mol
InChI Key: AJOPSTPIQOVNEX-GDNBJRDFSA-N
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Description

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, a hydroxyphenyl group, and a methoxyphenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxybenzaldehyde with 3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The methoxyphenyl group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, particularly at the carbonyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate glucose metabolism.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an anti-diabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for its glucose-lowering effects.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness: (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives.

Biological Activity

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has garnered attention for its diverse biological activities. This compound features a thiazolidine ring structure that is known for its pharmacological versatility, particularly in the fields of cancer therapy and diabetes management. The following sections provide an overview of its biological activity, including anticancer effects, antidiabetic properties, and other significant pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H9NO3S\text{C}_{10}\text{H}_{9}\text{N}\text{O}_{3}\text{S}

This compound contains a thiazolidine core with hydroxy and methoxy substituents that enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance:

  • A study reported that certain thiazolidine derivatives exhibited significant cytotoxic effects on various cancer cell lines, including HeLa and K562 cells. The IC50 values ranged from 8.5 µM to 14.9 µM for K562 cells and 8.9 µM to 15.1 µM for HeLa cells, indicating strong selective cytotoxicity compared to normal human fibroblasts .
  • Another investigation into hybrid compounds containing thiazolidine moieties demonstrated that they could inhibit human topoisomerases I and II, leading to apoptosis in MCF-7 breast cancer cells .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1K5628.5 - 14.9Apoptosis induction
Compound 2HeLa8.9 - 15.1Apoptosis induction
Compound 3MCF-7≤0.97Topoisomerase inhibition

Antidiabetic Activity

Thiazolidine derivatives are also recognized for their antidiabetic properties :

  • Research indicates that these compounds can enhance insulin sensitivity and modulate glucose metabolism . The mechanism involves activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose homeostasis.
  • A comprehensive review noted that various TZD derivatives have shown promising results in lowering blood glucose levels in diabetic models, suggesting their potential as therapeutic agents for diabetes management .

Other Pharmacological Effects

In addition to anticancer and antidiabetic activities, thiazolidine derivatives have been explored for other health benefits:

  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which can help mitigate oxidative stress in various biological systems .
  • Antimicrobial Activity : Thiazolidine derivatives have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Case Studies

  • Anticancer Study : A recent study synthesized several thiazolidine derivatives and evaluated their antiproliferative activity against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. Among the tested compounds, one derivative exhibited superior activity with IC50 values significantly lower than those of standard chemotherapeutics like irinotecan .
  • Diabetes Management : In a study involving diabetic rats treated with thiazolidine derivatives, significant reductions in fasting blood glucose levels were observed after administration over four weeks. The results indicated not only improved glycemic control but also enhanced lipid profiles .

Properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c1-22-14-5-3-2-4-13(14)18-16(20)15(23-17(18)21)10-11-6-8-12(19)9-7-11/h2-10,19H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOPSTPIQOVNEX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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